1-[(2,6-Difluorophenyl)methyl]-1,4-diazepane
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Overview
Description
1-[(2,6-Difluorophenyl)methyl]-1,4-diazepane is a chemical compound that belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms The presence of the 2,6-difluorophenyl group attached to the diazepane ring imparts unique chemical and physical properties to the compound
Mechanism of Action
Target of Action
It’s structurally similar to rufinamide, a triazole derivative , which is known to target sodium channels .
Mode of Action
If we consider its structural similarity to rufinamide, it might also stabilize the inactive state of sodium channels, thus closing the ion channels .
Biochemical Pathways
Given its potential similarity to Rufinamide, it might influence the pathways involving sodium channels, affecting neuronal excitability and potentially reducing seizure activity .
Pharmacokinetics
Rufinamide, a structurally similar compound, is known to be rapidly absorbed with a bioavailability of at least 85%, extensively metabolized in the liver, primarily by hydrolysis, and approximately 2% of an administered dose is excreted as unchanged rufinamide in urine .
Result of Action
If it acts similarly to rufinamide, it might help reduce neuronal excitability, potentially reducing seizure activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,6-Difluorophenyl)methyl]-1,4-diazepane typically involves the reaction of 2,6-difluorobenzyl chloride with 1,4-diazepane under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by standard techniques such as column chromatography or recrystallization.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, leading to more efficient and scalable production processes.
Chemical Reactions Analysis
Types of Reactions: 1-[(2,6-Difluorophenyl)methyl]-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The diazepane ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines in the presence of a suitable catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(2,6-Difluorophenyl)methyl]-1,4-diazepane has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Material Science: Its unique structural properties make it a candidate for the development of advanced materials with specific electronic or optical properties.
Biological Research: The compound is used in studies to understand its interactions with biological macromolecules and its potential as a biochemical probe.
Comparison with Similar Compounds
2,6-Difluorobenzylamine: A structurally related compound with similar chemical properties but different biological activity.
1,4-Diazepane: The parent compound without the 2,6-difluorophenyl group, used as a building block in organic synthesis.
2,6-Difluorophenylmethanamine:
Uniqueness: 1-[(2,6-Difluorophenyl)methyl]-1,4-diazepane is unique due to the presence of both the diazepane ring and the 2,6-difluorophenyl group, which confer distinct chemical reactivity and biological activity. Its structural features make it a versatile compound for various research applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
1-[(2,6-difluorophenyl)methyl]-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2N2/c13-11-3-1-4-12(14)10(11)9-16-7-2-5-15-6-8-16/h1,3-4,15H,2,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFGDUYKLKKCLLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC2=C(C=CC=C2F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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